![molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7](/img/structure/B125546.png)
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structural arrangement that makes it an interesting target for synthesis and research.
作用机制
The exact mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth and proliferation. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death.
生化和生理效应
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the inhibition of specific enzymes and proteins. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cancer and other diseases.
实验室实验的优点和局限性
One advantage of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its potential as a lead compound for the development of new drugs. Its unique structural arrangement and its ability to interact with specific biological targets make it an interesting target for further research. However, one limitation of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its relatively low yield and the complexity of its synthesis method, which may make it difficult to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential side effects.
未来方向
There are several potential future directions for research on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. By modifying the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, it may be possible to improve its potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential side effects of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its safety profile. This information is important for the development of new drugs based on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Finally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential applications in the treatment of various diseases.
合成方法
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step is the synthesis of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to yield Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through further purification steps such as recrystallization.
科学研究应用
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has potential applications in the field of medicinal chemistry due to its unique structural arrangement and its ability to interact with specific biological targets. It has been shown to have activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been investigated for its potential as an antiviral agent, with promising results against the influenza virus. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
156301-68-7 |
|---|---|
产品名称 |
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3 |
InChI 键 |
QPHNDGSWHILVNA-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
规范 SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
同义词 |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



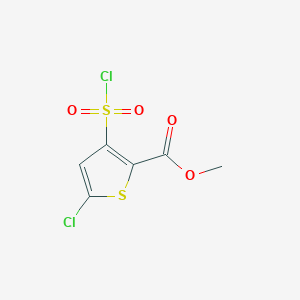
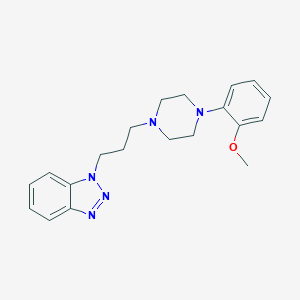
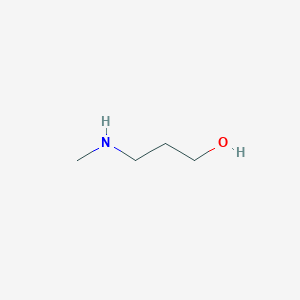
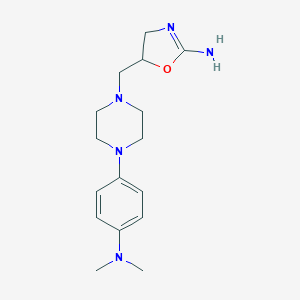
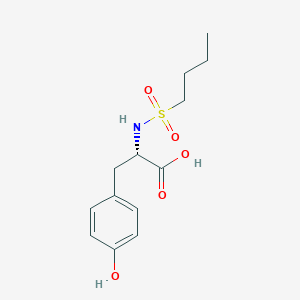
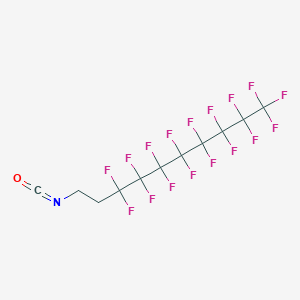
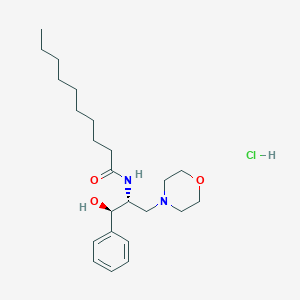
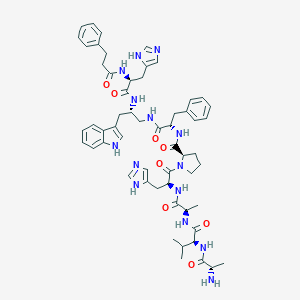
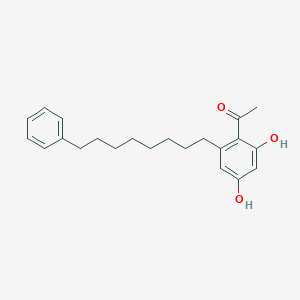
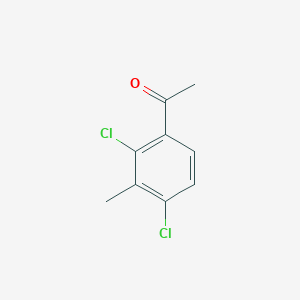
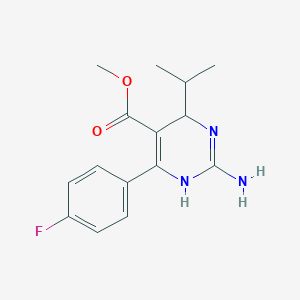
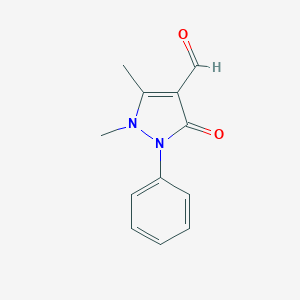
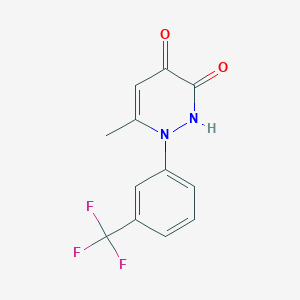
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)